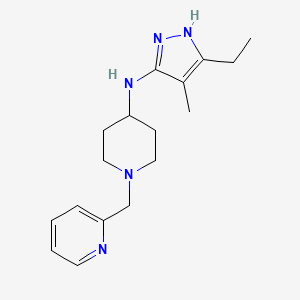![molecular formula C16H17N3O3 B3805410 1-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrimidin-4-yl]pyrrolidin-3-ol](/img/structure/B3805410.png)
1-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrimidin-4-yl]pyrrolidin-3-ol
Descripción general
Descripción
The compound “1-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrimidin-4-yl]pyrrolidin-3-ol” is a complex organic molecule. It contains a pyrimidine ring attached to a pyrrolidin-3-ol group and a 2,3-dihydro-1,4-benzodioxin-6-yl group . The presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N - (2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides involved the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media . This was followed by treatment with different alkyl/aralkyl halides using N, N -dimethylformamide (DMF) as the reaction medium in the presence of lithium hydride (LiH) as a base .Molecular Structure Analysis
The molecular structure of the compound can be analyzed based on its formula and the presence of various functional groups. The compound contains a pyrimidine ring, a pyrrolidin-3-ol group, and a 2,3-dihydro-1,4-benzodioxin-6-yl group . The presence of these groups can influence the compound’s chemical properties and reactivity.Chemical Reactions Analysis
The compound’s chemical reactions can be influenced by the presence of its functional groups. For instance, the pyrimidine ring and the pyrrolidin-3-ol group can participate in various chemical reactions. The compound’s reactivity can also be influenced by the presence of the 2,3-dihydro-1,4-benzodioxin-6-yl group .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from its molecular structure. The compound’s molecular weight is 178.1846 . The presence of various functional groups in the compound can influence its physical and chemical properties.Mecanismo De Acción
Propiedades
IUPAC Name |
1-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrimidin-4-yl]pyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c20-12-4-6-19(10-12)15-3-5-17-16(18-15)11-1-2-13-14(9-11)22-8-7-21-13/h1-3,5,9,12,20H,4,6-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJAYDZKYEMOIEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=NC(=NC=C2)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[5-(1-ethyl-1H-pyrazol-4-yl)-4-phenyl-1H-imidazol-1-yl]ethyl}-N-methylmethanesulfonamide](/img/structure/B3805331.png)
![N-cyclopropyl-2-ethyl-4-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B3805332.png)
![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide](/img/structure/B3805335.png)
![N-[5-methyl-2-(pentanoylamino)phenyl]quinoxaline-5-carboxamide](/img/structure/B3805340.png)
![N-[(2S*,4R*,6S*)-2-(2,1,3-benzoxadiazol-5-yl)-6-ethyltetrahydro-2H-pyran-4-yl]benzamide](/img/structure/B3805343.png)
![N-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}-1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3805350.png)
![2-[1-(2-{[2-(4-chlorophenyl)ethyl]amino}-2-oxoethyl)-3-oxopiperazin-2-yl]-N-methylacetamide](/img/structure/B3805366.png)
![(4-{5-[1-(1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)methanol](/img/structure/B3805371.png)
![2-[2-(ethylthio)-1,3-thiazol-4-yl]-N-(4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)acetamide](/img/structure/B3805375.png)
amino]methyl}-6-methoxyphenol](/img/structure/B3805378.png)

![3-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]-4-(pyridin-2-ylmethyl)piperazin-2-one](/img/structure/B3805414.png)
![3-({cyclopropyl[(1-methyl-1H-imidazol-2-yl)methyl]amino}methyl)-N-phenylbenzamide](/img/structure/B3805418.png)
![1-(4-ethyl-1-piperazinyl)-3-{4-[(4-ethyl-1-piperazinyl)methyl]-2-methoxyphenoxy}-2-propanol](/img/structure/B3805425.png)
